molecular formula C18H18N2O3S B2636204 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 888409-60-7

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B2636204
CAS RN: 888409-60-7
M. Wt: 342.41
InChI Key: JMNOOJUKPSFEDO-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide, also known as DMBMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBMF is a benzothiazole derivative that exhibits unique properties such as fluorescence and anti-tumor activity.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Benzothiazole derivatives are explored for their utility in organic synthesis, demonstrating various biological activities. For example, Ahmad et al. (2010) synthesized a series of N'-arylmethylidene benzothiazine derivatives showing antioxidant and antibacterial activities, highlighting the structural versatility and functionalization potential of benzothiazole cores for developing compounds with desired biological properties (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010). Similarly, Velikorodov et al. (2011) explored the synthesis of 1,3-benzothiazol-2(3H)-one derivatives, showcasing the chemical reactivity and potential applications of benzothiazoles in synthesizing heterocyclic compounds with diverse biological activities (Velikorodov, Kuanchalieva, Melent’eva, & Titova, 2011).

Anticancer Activity

Research into benzothiazole derivatives also extends into anticancer activity, where new compounds are evaluated for their therapeutic potential. Osmaniye et al. (2018) synthesized benzothiazole acylhydrazone derivatives and investigated their anticancer activity, illustrating the benzothiazole scaffold's capacity to serve as a basis for developing novel anticancer agents (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their application in corrosion inhibition, demonstrating the chemical diversity and utility of these compounds beyond pharmacological activities. Hu et al. (2016) explored the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic solutions, indicating the potential of these compounds in industrial applications related to materials protection (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-5-8-15-16(11(10)2)19-18(24-15)20-17(21)13-7-6-12(22-3)9-14(13)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNOOJUKPSFEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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